molecular formula C16H15N7O B2698372 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide CAS No. 2034581-04-7

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide

Cat. No.: B2698372
CAS No.: 2034581-04-7
M. Wt: 321.344
InChI Key: AGOBQDOPDBWLFK-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyrimidine, pyridine, and azetidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.

    Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Final Coupling and Amidation: The final step involves coupling the pyridine moiety and amidation to form the complete compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide
  • 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide

Uniqueness: 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide is unique due to its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-4-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c24-16(21-13-2-5-17-6-3-13)12-9-22(10-12)14-8-15(19-11-18-14)23-7-1-4-20-23/h1-8,11-12H,9-10H2,(H,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOBQDOPDBWLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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